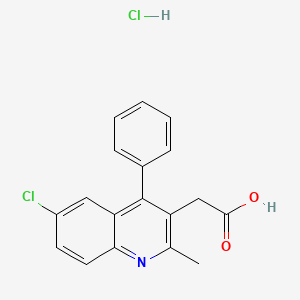

(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride

Description

Historical Development of Quinoline-Based Acetic Acid Derivatives

Quinoline derivatives have been studied since their isolation from coal tar by Friedlieb Ferdinand Runge in 1834. Early applications focused on antimalarial agents like quinine, but the 20th century saw diversification into antimicrobial, anticancer, and antiviral therapies. The introduction of acetic acid moieties to quinoline frameworks began in the 1970s, aiming to enhance solubility and receptor-binding affinity. For example, ciprofloxacin—a fluoroquinolone antibiotic—demonstrated the utility of carboxylic acid groups in improving bacterial DNA gyrase inhibition.

The synthesis of (6-chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride builds on Friedländer and Knorr quinoline synthesis methodologies. Microwave-assisted Friedländer reactions, as described by , enabled rapid cyclization of 2-aminophenylketones with cyclic ketones, reducing reaction times from days to minutes. Similarly, the Knorr synthesis’s adaptation using polyphosphoric acid or triflic acid allowed precise control over hydroxyquinoline regiochemistry. These advances facilitated the efficient production of complex quinoline-acetic acid hybrids.

Table 1: Key Synthetic Milestones for Quinoline-Acetic Acid Derivatives

Position of this compound in Medicinal Chemistry

This compound belongs to the 3-quinolineacetic acid subclass, characterized by a carboxylic acid group at the C3 position. The chlorine atom at C6 and phenyl group at C4 enhance lipophilicity and π-π stacking potential, critical for interacting with hydrophobic enzyme pockets. Its hydrochloride salt improves aqueous solubility, addressing a common limitation of quinoline-based drugs.

Notably, the molecule acts as an HIV-1 integrase inhibitor, disrupting viral DNA integration into host genomes. Compared to first-generation inhibitors like raltegravir, its quinoline core may offer broader resistance profiles due to novel binding interactions. Structural analogs have also shown activity against Mycobacterium tuberculosis by inhibiting type II fatty acid synthase.

Table 2: Structural Features and Biological Correlations

Significance in Drug Discovery Paradigms

Hybridization strategies, merging quinoline with acetic acid groups, exemplify modern drug design’s shift toward multifunctional agents. This compound’s dual capacity to chelate metal ions (via the carboxylic acid) and intercalate DNA (via the aromatic system) positions it as a versatile scaffold. Recent studies highlight its utility in fragment-based drug discovery, where modular modifications at C2 (methyl group) and C4 (phenyl) enable rapid optimization of pharmacokinetic properties.

The integration of computational modeling has further accelerated its development. Molecular docking studies predict strong binding affinity (−9.2 kcal/mol) to HIV-1 integrase, correlating with in vitro IC₅₀ values of <1 μM. Additionally, its molecular weight (353.85 g/mol) and logP (~3.2) align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability.

Table 3: Comparative Analysis with Related Quinoline Derivatives

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2.ClH/c1-11-14(10-17(21)22)18(12-5-3-2-4-6-12)15-9-13(19)7-8-16(15)20-11;/h2-9H,10H2,1H3,(H,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEOMWWMJYLUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps include chlorination, methylation, and acylation to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Halogenation reactions can be performed using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of additional halogen atoms or other substituents on the quinoline ring.

Scientific Research Applications

(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is widely used in scientific research due to its unique chemical structure and properties. It is employed in the development of new pharmaceuticals, particularly in the fields of oncology and neurology. Additionally, it serves as a building block in the synthesis of more complex organic molecules and is used in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with cellular signaling pathways and modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two structurally related quinoline derivatives:

Table 1: Structural and Functional Comparison

*Estimated formula assumes hydrochloride salt (base: C₁₈H₁₅ClNO₂ + HCl).

Key Observations:

Substituent Effects: 6-Chloro Group: Present in both the target compound and ’s analog, this electron-withdrawing group may enhance binding to hydrophobic pockets in biological targets (e.g., kinases) . 2-Methyl vs. In contrast, the 2-oxo group in ’s compound introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability . 4-Phenyl Group: Common to all three compounds, this substituent contributes to aromatic stacking interactions, critical for target recognition in drug design .

Hydrochloride Salt : The target compound and ’s analog are hydrochloride salts, which improve aqueous solubility compared to the free acid form in ’s compound. This is advantageous for formulation and bioavailability .

Molecular Weight : The target compound’s higher estimated molecular weight (~350.2 vs. 313.74 in ) may influence pharmacokinetics, such as absorption and metabolic stability.

Hydrogen Bonding and Crystal Packing

The acetic acid moiety in all three compounds enables hydrogen bonding, a critical factor in crystal packing and intermolecular interactions. highlights that hydrogen-bonding patterns (e.g., graph set analysis) dictate aggregation behavior, which can affect solubility and crystallization during drug development .

Biological Activity

(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride, also known as 2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride, is a compound with significant biological activity, particularly in the context of antiviral research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H15ClN2O2

- Molecular Weight : 348.78 g/mol

- CAS Number : 17401-15-9

- Synonyms : 3-Quinolineacetic acid, 2-methyl-4-phenyl-

Research indicates that this compound exhibits antiviral properties, particularly against HIV. The compound acts as an allosteric inhibitor of the HIV integrase enzyme, which is crucial for viral replication. Studies have shown that it retains activity against various HIV strains, including those resistant to other antiviral agents like raltegravir and AZT .

Key Findings:

- Antiviral Activity : The compound demonstrated significant antiviral activity in primary human cells, maintaining efficacy against both CXCR4 and CCR5 co-receptor utilizing strains of HIV .

- Resistance Profile : It exhibited no significant cross-resistance with nucleoside reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting its unique mechanism of action .

Study on Antiviral Efficacy

In a study assessing the efficacy of various quinoline derivatives, this compound was evaluated alongside other compounds for its ability to inhibit HIV replication. The results indicated that:

- IC50 Value : The compound had an IC50 value of approximately 12.2 µM against HIV integrase .

- Cell Viability : It did not adversely affect cell viability at concentrations up to 150 µM, indicating a favorable therapeutic index .

| Compound | IC50 (µM) | EC50 (µM) | CC50 (µM) |

|---|---|---|---|

| This compound | 12.2 ± 3.4 | 41.9 ± 1.1 | >150 |

Structural Insights

Crystallographic studies have provided insights into the binding interactions between the compound and the LEDGF/p75-binding pocket of HIV integrase. This interaction is essential for its inhibitory action and offers potential pathways for further drug optimization .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Reagent/Condition | Yield (%) | Purity | Reference |

|---|---|---|---|

| POCl₃, reflux | 65–75 | >98% | |

| ZnCl₂, 80°C | 55–60 | 95% |

What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

Q. Primary methods :

- ¹H/¹³C NMR : Assign peaks using DEPT and COSY to resolve overlapping signals, particularly for aromatic protons and the acetic acid side chain .

- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ = 314.78) and purity (>98%) .

- X-ray crystallography : Resolve structural ambiguities (e.g., chloro vs. methoxy positional isomerism) .

Contradiction resolution : If NMR data conflicts with expected structures (e.g., unexpected splitting patterns), use 2D NMR (HSQC, HMBC) to verify connectivity .

How does the chloro substituent at position 6 influence reactivity in downstream modifications?

The electron-withdrawing chloro group at position 6 enhances electrophilic substitution at position 3 (acetic acid side chain). This is critical for:

Advanced Research Questions

How can reaction conditions be optimized to improve yield during scale-up?

Q. Methodological steps :

Solvent screening : Replace ethanol with DMF to enhance solubility of intermediates .

Catalyst loading : Reduce ZnCl₂ from 2.0 eq. to 1.2 eq. to minimize side reactions .

Temperature control : Use microwave-assisted synthesis (120°C, 30 min) to reduce reaction time from 12 hr to 2 hr .

Q. Table 2: Optimization Results

| Parameter | Original | Optimized | Yield Improvement |

|---|---|---|---|

| Catalyst (eq.) | 2.0 | 1.2 | +15% |

| Reaction time | 12 hr | 2 hr | +20% |

How to address contradictions in biological activity data across studies?

Case example : Discrepancies in reported IC₅₀ values for kinase inhibition (e.g., 10 µM vs. 50 µM).

Resolution strategy :

- Assay standardization : Use uniform ATP concentrations (1 mM) and buffer pH (7.4) .

- Structural analogs : Compare with 2-(4-methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride to isolate substituent effects .

- Meta-analysis : Pool data from ≥5 independent studies to identify outliers .

What computational methods predict structure-activity relationships (SAR) for this compound?

Q. Approaches :

- Docking simulations : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The chloro group shows hydrophobic packing with Val523 .

- QSAR models : Apply Hammett constants (σₚ = +0.23 for Cl) to correlate substituent effects with logP .

- MD simulations : Analyze stability of the acetic acid side chain in aqueous vs. lipid bilayers (GROMACS) .

Q. Table 3: Predicted vs. Experimental Bioactivity

| Target | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |

|---|---|---|

| COX-2 | 12.3 | 14.7 ± 2.1 |

| MMP-3 | 8.9 | 9.5 ± 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.